
(1,4-Dibromobutyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Dibromobutyl)cyclopropane is an organic compound with the molecular formula C₇H₁₂Br₂. It consists of a cyclopropane ring substituted with a 1,4-dibromobutyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity and stability characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dibromobutyl)cyclopropane typically involves the reaction of cyclopropane with 1,4-dibromobutane under specific conditions. One common method is the addition of carbenes to alkenes, where a carbene intermediate reacts with an alkene to form the cyclopropane ring . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalytic systems to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Dibromobutyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Cycloaddition Reactions: The strained cyclopropane ring can participate in cycloaddition reactions to form larger ring structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can yield alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
(1,4-Dibromobutyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1,4-Dibromobutyl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring. The strained ring structure allows it to participate in various chemical reactions, including ring-opening and cycloaddition reactions, which can modify the activity of target molecules . The specific pathways involved depend on the context of its use, such as in biological systems or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
1,2-Dibromocyclopropane: A similar compound with bromine atoms substituted at different positions on the cyclopropane ring.
Cyclobutane: A four-membered ring compound with similar strained ring characteristics.
Uniqueness
(1,4-Dibromobutyl)cyclopropane is unique due to the presence of the 1,4-dibromobutyl group, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
83846-75-7 |
|---|---|
Fórmula molecular |
C7H12Br2 |
Peso molecular |
255.98 g/mol |
Nombre IUPAC |
1,4-dibromobutylcyclopropane |
InChI |
InChI=1S/C7H12Br2/c8-5-1-2-7(9)6-3-4-6/h6-7H,1-5H2 |
Clave InChI |
VHXVANJGTFQCCP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(CCCBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


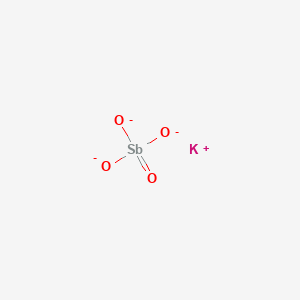
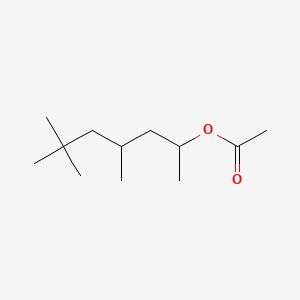
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

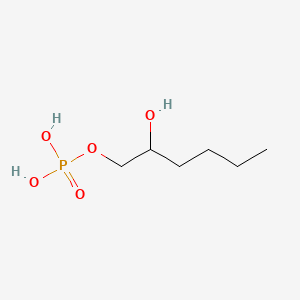
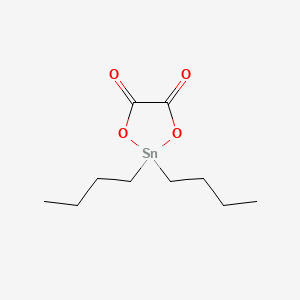
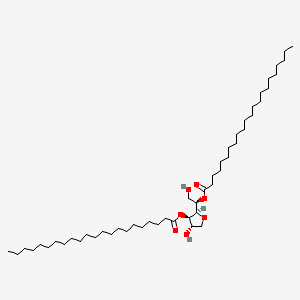


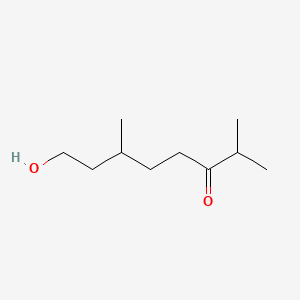
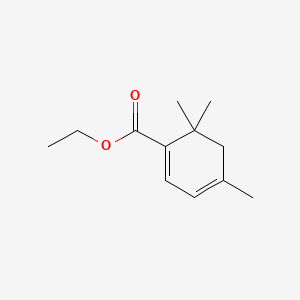
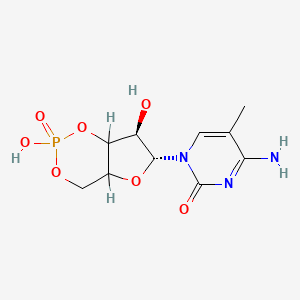
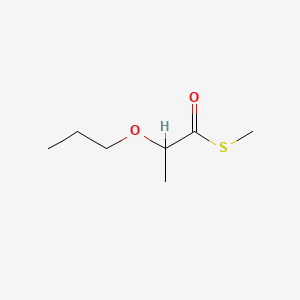
![Coceth-25 [INCI]](/img/structure/B12664055.png)
